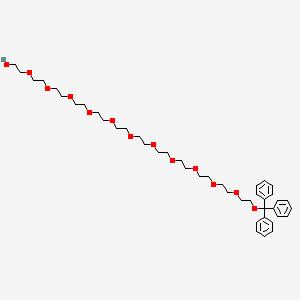

TR-Peg12-OH

Description

TR-Peg12-OH is a polyethylene glycol (PEG) derivative characterized by a 12-unit PEG chain terminated with a hydroxyl (-OH) group. Its molecular formula is approximately C₂₄H₅₀O₁₃ (exact value depends on structural confirmation), with a molecular weight of ~578.6 g/mol. This compound is widely used in pharmaceutical and bioconjugation applications due to its hydrophilic properties, which enhance solubility and reduce immunogenicity of conjugated molecules . The hydroxyl group enables covalent modifications, such as esterification or ether formation, making it versatile in drug delivery systems and nanotechnology .

Properties

Molecular Formula |

C43H64O13 |

|---|---|

Molecular Weight |

789.0 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2 |

InChI Key |

KXUMMTKQMGPKOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Stepwise Synthesis of PEG12

The synthesis of polyethylene glycol derivatives such as PEG12 (polyethylene glycol with 12 ethylene glycol units) is efficiently achieved using solid-phase stepwise synthesis on a polymeric resin support. This method allows precise control over the polymer length and functionality, critical for producing this compound with defined molecular weight and terminal groups.

- Resin Support and Monomers : The synthesis uses a polystyrene-based solid support, such as Wang resin, which contains a 4-benzyloxy benzyl alcohol functional group anchoring the growing PEG chain.

- Monomer Structure : The monomer used is a tetraethylene glycol unit functionalized with a tosyl group at one end and a dimethoxytrityl (DMT) protecting group at the other. The tosyl group facilitates coupling, while the DMT group protects the terminal hydroxyl during chain elongation.

Synthetic Cycle : The cycle includes three key steps:

- Deprotonation of the resin-bound hydroxyl group to generate a nucleophile.

- Williamson Ether Formation (Coupling) between the deprotonated resin and the tosyl-activated tetraethylene glycol monomer.

- Detritylation to remove the DMT protecting group and expose the terminal hydroxyl for the next coupling cycle.

Cleavage : After the desired chain length (12 ethylene glycol units) is reached, the PEG12 is cleaved from the resin using trifluoroacetic acid (TFA), yielding PEG12 with a free hydroxyl group (PEG12-OH).

Automated Solid-Phase Synthesis Technology

- The use of automated synthesizers, such as DNA/RNA synthesizers (e.g., ABI-394), has been adapted for PEG synthesis to optimize reaction conditions and improve throughput.

- Acidic detritylation steps use 3% trichloroacetic acid (TCA) in dichloromethane (DCM) and toluene to remove the DMT group efficiently without damaging the PEG chain.

- Monitoring by electrospray ionization mass spectrometry (ESI-MS) confirms reaction completeness at each step, ensuring high purity and yield.

Chemical PEGylation and Functionalization for this compound

PEGylation Chemistry

- PEGylation involves covalent attachment of PEG chains to target molecules, often peptides or proteins, to improve their pharmacokinetic properties.

- This compound is typically synthesized as a PEG derivative with a terminal hydroxyl group, which can be further functionalized or conjugated to therapeutic peptides or other bioactive compounds via chemical reactions targeting the hydroxyl group.

Site-Specific PEGylation Strategies

- Site-specific PEGylation can be achieved by attaching PEG chains like PEG12 to specific amino acid residues or engineered sites in peptides via bioorthogonal chemistry.

- Genetic code expansion techniques allow the incorporation of noncanonical amino acids bearing PEG chains directly into peptides, but chemical synthesis of PEG derivatives like this compound remains essential for conjugation chemistry.

Data Table: Summary of Key Preparation Parameters for this compound

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Resin Loading | Wang resin (4-benzyloxy benzyl alcohol) | Solid support for PEG chain growth | Stable anchoring of PEG chain |

| Monomer | Tetraethylene glycol tosylate with DMT group | Building block for PEG chain | Enables stepwise elongation |

| Deprotonation | Base (e.g., NaH or similar) | Generate nucleophile on resin | Activates resin for coupling |

| Coupling | Williamson ether synthesis at room temp | Ether bond formation | High yield, minimal side reactions |

| Detritylation | 3% TCA in DCM and toluene | Remove DMT protecting group | Exposes hydroxyl for next cycle |

| Cleavage | Trifluoroacetic acid (TFA) | Release PEG12-OH from resin | Yields free PEG12 with hydroxyl end |

| Purification | Washing steps only, no chromatography | Remove impurities | High purity, near-monodisperse PEG12 |

Research Outcomes and Analytical Characterization

- Mass Spectrometry : ESI-MS and MALDI-TOF MS analyses confirm the molecular weight and monodispersity of the PEG12 products, indicating successful synthesis with minimal polydispersity.

- Yield : The stepwise solid-phase method achieves high yields for each coupling cycle, resulting in an overall efficient synthesis process.

- Purity : The chromatography-free approach, relying on solid-phase washing, produces PEG12 derivatives with high purity suitable for further conjugation reactions.

- Stability : The mild reaction conditions (room temperature, mild acid for detritylation) preserve the integrity of the PEG chain and reduce side reactions such as depolymerization.

Chemical Reactions Analysis

Deprotection of the Trityl Group

The trityl group serves as a protective moiety for the hydroxyl group during synthesis. Deprotection is achieved under acidic conditions:

This step is critical for liberating the reactive hydroxyl group for subsequent functionalization. The 4-benzyloxy benzyl alkyl ether linkage remains stable under these harsh conditions, preserving the PEG chain integrity .

Oxidation Reactions

The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (e.g., H₂SO₄) | Carboxylic acid (–COOH) |

| TEMPO/NaOCl | Aqueous, pH 9–10 | Aldehyde (–CHO) |

Oxidation efficiency depends on the PEG chain length and solvent polarity. Longer PEG chains (e.g., PEG12) may require extended reaction times due to steric hindrance.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

| Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | PEG12-acetate ester |

| Succinic anhydride | DMAP | THF | PEG12-succinate |

Esterification enhances hydrophobicity, enabling applications in prodrug synthesis or nanoparticle functionalization.

Etherification

TR-PEG12-OH participates in nucleophilic substitution to form ethers:

| Alkylating Agent | Conditions | Example Product |

|---|---|---|

| Methyl iodide | NaH, DMF | PEG12-methyl ether |

| Benzyl bromide | K₂CO₃, acetone | PEG12-benzyl ether |

The Mitsunobu reaction is also employed for ether synthesis, particularly with secondary alcohols.

Conjugation via Hydroxyl Activation

The hydroxyl group is activated for bioconjugation:

| Activation Method | Reagent | Application |

|---|---|---|

| Tosylation | TsCl, pyridine | Forms –OTs for substitution |

| Mesylation | MsCl, Et₃N | Forms –OMs for displacement |

Activated intermediates enable covalent attachment to proteins, peptides, or small molecules, enhancing solubility and stability .

Stability Under Biological Conditions

This compound exhibits high stability in physiological environments:

| Condition | Observation | Reference |

|---|---|---|

| pH 7.4 buffer | <5% degradation over 48 hours | |

| Cell culture media | No aggregation or precipitation |

This stability is attributed to the steric shielding by the PEG chain and the inertness of the ether linkages .

Role in Drug Delivery Systems

This compound is utilized in antibody-drug conjugates (ADCs) and PROTACs due to its:

-

Controlled release : Acid-labile linkers enable drug release in tumor microenvironments (pH 6.0–6.5) .

-

Reduced immunogenicity : PEGylation minimizes protein aggregation and recognition by the immune system .

For example, PCT-loaded pegylated nanocarriers showed enhanced cytotoxicity in A549 lung cancer cells compared to free drugs .

Analytical Characterization

Key methods for verifying reaction outcomes include:

-

ESI-MS : Monitors molecular weight and purity (e.g., detritylation efficiency) .

-

¹H/¹³C NMR : Confirms functional group transformations (e.g., ester formation) .

-

HPLC : Quantifies reaction yields and identifies byproducts.

This compound’s versatility in chemical reactions underpins its utility in pharmaceuticals and nanotechnology. Future research may explore its use in stimuli-responsive systems or multi-arm PEG architectures for advanced drug formulations.

Scientific Research Applications

Scientific Research Applications

- Chemistry TR-Peg12-OH is used as a cross-linking agent and a spacer in synthesizing various polymers and bioconjugates, enhancing the solubility and stability of the resulting compounds.

- Biology In biological research, this compound modifies proteins and peptides to improve their solubility and reduce immunogenicity. It is also utilized in the preparation of hydrogels for tissue engineering.

- Medicine this compound is used in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also utilized in the formulation of PEGylated drugs, which have improved pharmacokinetic properties.

- Industry this compound serves as a surfactant, lubricant, and dispersing agent in industrial applications. It is also employed in producing cosmetics and personal care products.

Pegylation with PEG Reagents

Pegylation, the modification of substances using polyethylene glycol (PEG), is useful for altering the properties of proteins, immunogens, reaction vessels, and other materials . Covalent modification with PEG groups requires PEG compounds that contain a reactive functional group at one end . For proteins rich in surface primary amines, the simplest method to pegylate is to use a PEG compound containing an NHS ester group at one end .

PEGylated Therapeutics

PEGylation is a clinically proven drug delivery approach for improving the pharmacokinetics and pharmacodynamics of drugs . PEGylation can improve the solubility of the parent drug, extend its circulation time, and reduce its immunogenicity, with minimal undesirable properties . PEGylation technology has been applied to various therapeutic modalities, including small molecules, aptamers, peptides, and proteins, leading to over 30 PEGylated drugs currently used in the clinic and many investigational PEGylated agents under clinical trials .

Examples of PEGylated Drugs

- Hematological Diseases Several coagulation factor-based PEGylated drugs have been approved for treating bleeding disorders like hemophilia A or B . One drug has been approved for polycythemia vera, and 11 products treat disorders with decreased blood cell numbers, including anemia and neutropenia .

- Other Diseases PEGylation has been used to develop therapeutics for other diseases with diverse indications, including hepatitis B, hepatitis C, rheumatoid arthritis, gout, and multiple sclerosis .

Advantages of PEGylated Therapeutics

PEGylation offers several key advantages:

- Improved Solubility PEGylation enhances the solubility of drugs, making them more effective .

- Extended Circulation Time PEGylated drugs have a longer circulation time in the body, reducing the frequency of administration .

- Reduced Immunogenicity PEGylation reduces the immunogenicity of drugs, minimizing adverse immune reactions .

Diverse Types of PEGylation Strategies

PEGylation strategies vary based on the size, topology, and functionalities of PEG molecules utilized in clinically used PEGylated drugs and those under clinical trials .

Therapeutic Applications of PEGylated Peptides

Mechanism of Action

Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .

Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparison

Three PEG-based compounds are compared below:

| Property | TR-Peg12-OH | Methyltetrazine-PEG12-Maleimide | Azido-PEG7-Ohnol |

|---|---|---|---|

| Molecular Formula | ~C₂₄H₅₀O₁₃ | C₃₄H₆₂N₄O₁₄ | C₁₄H₂₉N₃O₈ |

| Molecular Weight (g/mol) | ~578.6 | ~794.9 | ~367.4 |

| PEG Chain Length | 12 units | 12 units | 7 units |

| Functional Group | Hydroxyl (-OH) | Maleimide (thiol-reactive), Methyltetrazine (click chemistry) | Azide (-N₃, click chemistry) |

| Purity | 97–98% | 97–98% | 97–98% |

| Primary Applications | Solubility enhancement, drug delivery | Bioconjugation (e.g., antibody-drug conjugates) | Click chemistry, surface functionalization |

Research Findings and Data

Solubility and Stability

- This compound: Soluble in water (>100 mg/mL) and polar solvents (e.g., DMSO, ethanol). Stable at pH 4–9 .

- Methyltetrazine-PEG12-Maleimide : Soluble in aqueous buffers but degrades in acidic conditions (pH < 6) due to maleimide hydrolysis .

- Azido-PEG7-Ohnol: Moderate solubility in water (~50 mg/mL); azide stability requires protection from light and reducing agents .

In Vivo Performance

- PEG12 derivatives (this compound and Methyltetrazine-PEG12-Maleimide) exhibit longer half-lives (~12–24 hours in mice) compared to PEG7 derivatives (~6 hours) due to reduced renal clearance .

Q & A

Q. What ethical considerations apply when publishing this compound data with proprietary modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.